BPTES-d10, or bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide-d10, is a deuterated derivative of BPTES, a selective inhibitor of glutaminase-1. This compound is significant in cancer research due to its role in inhibiting glutaminolysis, a metabolic pathway that cancer cells often exploit for growth and proliferation. BPTES-d10 is utilized in various scientific studies to better understand the metabolic alterations in cancer cells and to evaluate its potential therapeutic applications.
BPTES-d10 is synthesized from BPTES, which is commercially available from chemical suppliers like Sigma-Aldrich. The deuteration process involves replacing specific hydrogen atoms with deuterium, enhancing the compound's utility in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
BPTES-d10 belongs to the class of thiadiazole derivatives and is categorized as a glutaminase inhibitor. It is primarily used in biochemical and pharmacological studies focusing on cancer metabolism.
The synthesis of BPTES-d10 typically involves the following steps:
The synthesis typically requires careful control of reaction conditions, including temperature and pH. The reaction may be monitored using thin-layer chromatography (TLC) to ensure complete conversion of starting materials to the desired product.
BPTES-d10 has a complex molecular structure characterized by:
The molecular formula for BPTES-d10 is with a molecular weight of approximately 282.39 g/mol. The deuterated version allows for precise studies using NMR spectroscopy due to the distinct chemical shifts associated with deuterium.
BPTES-d10 primarily undergoes reactions typical of amides and thiadiazoles. These include:
Reactions involving BPTES-d10 are often conducted under controlled conditions to prevent degradation or unwanted side reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and product purity.
BPTES-d10 exerts its antitumor effects primarily through the inhibition of glutaminase-1, an enzyme responsible for converting glutamine into glutamate. This process is crucial for cancer cell metabolism as it supports:
Studies have shown that inhibition of glutaminase by BPTES-d10 leads to reduced cell proliferation and increased apoptosis in various cancer cell lines. This mechanism highlights its potential as an anticancer agent.
BPTES-d10 is widely used in research focused on:
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7